6-Cyano-7-nitroquinoxaline-2,3-dione
6-Cyano-7-nitroquinoxaline-2,3-dione
6-Cyano-7-nitroquinoxaline-2,3-dione is a quinoxaline derivative.
A potent excitatory amino acid antagonist with a preference for non-NMDA iontropic receptors. It is used primarily as a research tool.
A potent excitatory amino acid antagonist with a preference for non-NMDA iontropic receptors. It is used primarily as a research tool.
Brand Name:
Vulcanchem
CAS No.:
115066-14-3
VCID:
VC0013957
InChI:
InChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15)
SMILES:
C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N
Molecular Formula:
C9H4N4O4
Molecular Weight:
232.15 g/mol
6-Cyano-7-nitroquinoxaline-2,3-dione
CAS No.: 115066-14-3
Reference Standards
VCID: VC0013957
Molecular Formula: C9H4N4O4
Molecular Weight: 232.15 g/mol
CAS No. | 115066-14-3 |
---|---|
Product Name | 6-Cyano-7-nitroquinoxaline-2,3-dione |
Molecular Formula | C9H4N4O4 |
Molecular Weight | 232.15 g/mol |
IUPAC Name | 7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile |
Standard InChI | InChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15) |
Standard InChIKey | RPXVIAFEQBNEAX-UHFFFAOYSA-N |
Isomeric SMILES | C1=C(C(=CC2=C1N=C(C(=N2)O)O)[N+](=O)[O-])C#N |
SMILES | C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N |
Canonical SMILES | C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N |
Appearance | Assay:≥98%A crystalline solid |
Description | 6-Cyano-7-nitroquinoxaline-2,3-dione is a quinoxaline derivative. A potent excitatory amino acid antagonist with a preference for non-NMDA iontropic receptors. It is used primarily as a research tool. |
Synonyms | 1,4-dihydro-2,3-dihydroxy-7-nitro-6-quinoxalinecarbonitrile 6 Cyano 2,3 dihydroxy 7 nitroquinoxaline 6 Cyano 7 nitroquinoxaline 2,3 dione 6-Cyano-2,3-dihydroxy-7-nitroquinoxaline 6-Cyano-7-nitroquinoxaline-2,3-dione CNQX FG 9065 FG-9065 FG9065 |
PubChem Compound | 3721046 |
Last Modified | Nov 11 2021 |
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